molecular formula C11H11FO2 B12608033 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- CAS No. 651027-14-4

3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-

Cat. No.: B12608033
CAS No.: 651027-14-4
M. Wt: 194.20 g/mol
InChI Key: UJMDEIWXBLNCDN-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- is an organic compound with the molecular formula C11H11FO2. This compound contains a butenone backbone with a fluorophenyl group and a hydroxymethyl group attached to it. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- typically involves the reaction of 3-buten-2-one with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation or chromatography ensures the production of high-purity 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorophenyl group enhances its reactivity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a fluorophenyl group.

    3-Buten-2-one, 4-phenyl-: Contains a phenyl group without the fluorine atom.

    3-Buten-2-one, 1,1,1-trifluoro-: Contains trifluoromethyl groups instead of a single fluorophenyl group.

Uniqueness

3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]- is unique due to the presence of both a fluorophenyl group and a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

651027-14-4

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

3-[(2-fluorophenyl)-hydroxymethyl]but-3-en-2-one

InChI

InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-6,11,14H,1H2,2H3

InChI Key

UJMDEIWXBLNCDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C1=CC=CC=C1F)O

Origin of Product

United States

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